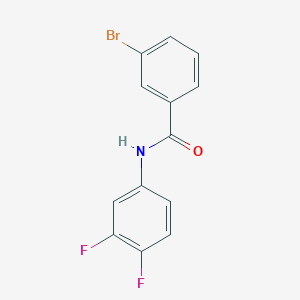

3-bromo-N-(3,4-difluorophenyl)benzamide

Description

Chemical Identity and Structural Characterization of 3-Bromo-N-(3,4-Difluorophenyl)Benzamide

Systematic IUPAC Nomenclature and Molecular Formula Validation

The compound this compound follows systematic IUPAC nomenclature conventions, where the primary benzamide scaffold is substituted with a bromine atom at the 3-position of the benzoyl ring and the amide nitrogen is linked to a 3,4-difluorophenyl group. The molecular formula C₁₃H₈BrF₂NO has been validated through multiple database entries, with a computed molecular weight of 312.11 g/mol. The Chemical Abstracts Service (CAS) registry number 333346-12-6 provides unique identification for this compound in chemical databases.

The structural integrity of the molecular formula is confirmed by the InChI identifier: InChI=1S/C13H8BrF2NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18), which systematically describes the connectivity and stereochemistry of all atoms within the molecule. The InChI Key AAGGPMWEDMNBQP-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searching and compound identification.

Comparative analysis with related structures reveals the significance of the specific halogen substitution pattern. Unlike the 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide variant, which contains a sulfonamide functional group and 4-position bromine substitution, the target compound maintains the benzamide core with 3-position bromine placement, resulting in distinct electronic and steric properties that influence its overall molecular behavior.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for benzamide derivatives, with characteristic patterns observed for the amide functional group and aromatic regions. Based on comparable benzamide structures analyzed in the literature, ¹H NMR spectroscopy typically reveals the amide proton as a characteristic broad singlet in the range of 10.0-11.0 ppm. The aromatic protons of the 3-bromobenzamide moiety exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the bromine substituent.

The 3,4-difluorophenyl moiety contributes unique coupling patterns due to fluorine-proton interactions. Similar compounds demonstrate that fluorine atoms create characteristic coupling constants with adjacent protons, providing diagnostic information for structural confirmation. The aromatic region typically spans 7.0-8.5 ppm, with complex multipicity patterns arising from both proton-proton and proton-fluorine coupling interactions.

¹³C NMR analysis reveals the carbonyl carbon of the amide group typically appearing around 165-167 ppm, as observed in related benzamide derivatives. The aromatic carbons display characteristic chemical shifts influenced by the halogen substituents, with fluorinated carbons showing diagnostic coupling patterns with fluorine nuclei. The integration of both ¹H and ¹³C NMR data provides comprehensive structural validation and confirms the regiochemistry of the substitution pattern.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about functional group characteristics and molecular vibrations. Benzamide derivatives typically exhibit characteristic amide C=O stretching vibrations in the range of 1640-1680 cm⁻¹. The N-H stretching vibration of the amide group appears in the region of 3200-3400 cm⁻¹, often observed as a broad absorption due to hydrogen bonding interactions.

The presence of halogen substituents introduces additional vibrational modes and influences the frequency of existing vibrations through inductive effects. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while C-F stretching modes contribute characteristic absorptions in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration, although typically weak, can be observed in the lower frequency region around 500-700 cm⁻¹.

Comparative studies of halogenated benzamides demonstrate that the specific substitution pattern significantly influences the vibrational spectrum, providing fingerprint information for structural identification and purity assessment. The combination of multiple halogen substituents creates unique spectral signatures that distinguish this compound from closely related analogs.

UV-Vis Absorption Profile and Electronic Transitions

Ultraviolet-visible spectroscopy reveals electronic transition characteristics that provide insights into the molecular electronic structure. Benzamide derivatives typically exhibit π→π* transitions in the aromatic system, with absorption maxima influenced by the nature and position of substituents. The presence of electron-withdrawing halogen atoms can shift absorption bands and affect the overall electronic behavior of the molecule.

The 3,4-difluorophenyl moiety contributes to the electronic spectrum through extended conjugation with the amide chromophore. Fluorine substituents, being highly electronegative, can influence the energy levels of molecular orbitals and modify the intensity and position of electronic transitions. The bromine substituent on the benzamide ring further contributes to the electronic properties through both inductive and mesomeric effects.

Solvent effects play a crucial role in UV-Vis spectroscopy of amide compounds, as hydrogen bonding interactions with protic solvents can influence the electronic transitions. The interpretation of UV-Vis data, combined with other spectroscopic techniques, provides a comprehensive understanding of the electronic structure and potential photochemical behavior of the compound.

Crystallographic Structure Elucidation

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the gold standard for definitive structural characterization of organic compounds. While specific crystallographic data for this compound were not directly available in the search results, extensive studies on related benzamide derivatives provide valuable insights into expected structural features.

Crystal structure analysis of similar halogenated benzamides reveals characteristic geometric parameters and conformational preferences. The amide bond typically adopts a planar configuration with C-N bond lengths around 1.33-1.35 Å, indicating partial double-bond character due to resonance effects. The dihedral angle between the benzamide plane and the substituted phenyl ring varies depending on steric and electronic factors, typically ranging from 30° to 70° in related structures.

Crystallographic studies demonstrate that halogen substituents significantly influence packing arrangements and intermolecular interactions. The presence of multiple halogen atoms can lead to halogen bonding interactions, which complement traditional hydrogen bonding patterns in stabilizing crystal structures. These interactions play crucial roles in determining physical properties such as melting point, solubility, and stability.

Temperature-dependent crystallographic studies provide additional insights into thermal behavior and phase transitions. Data collection at low temperatures (typically 173 K or 273 K) minimizes thermal motion and enhances the precision of structural parameters. The refinement process typically achieves R-factors below 0.05 for high-quality crystals, ensuring reliable structural data for further analysis.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. This technique provides detailed insights into the nature and strength of contacts between molecules, revealing the driving forces behind crystal packing arrangements. The analysis generates three-dimensional surfaces that highlight regions of close intermolecular contact, color-coded to indicate the nature of interactions.

Studies on related benzamide derivatives demonstrate that hydrogen bonding interactions, particularly N-H···O contacts, play dominant roles in crystal packing. The amide functionality serves as both hydrogen bond donor and acceptor, creating characteristic dimeric or chain-like arrangements. In halogenated compounds, additional interactions such as halogen bonding (C-X···Y, where X = Br, F and Y = N, O) contribute significantly to crystal stability.

Quantitative analysis through fingerprint plots reveals the relative contributions of different interaction types. Typical benzamide structures show H···H contacts accounting for 30-50% of the total surface area, while H···O/O···H interactions contribute 20-30%. The presence of multiple halogen substituents introduces additional contact types, including F···H/H···F and Br···H/H···Br interactions, which can account for 10-20% of the surface area in heavily halogenated compounds.

The shape index and curvedness properties of Hirshfeld surfaces provide further insights into molecular complementarity and packing efficiency. Regions of high curvedness often correspond to areas of close contact, while the shape index reveals the convex or concave nature of molecular surfaces. These parameters are particularly valuable for understanding the role of halogen atoms in directing crystal packing and influencing physical properties.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide theoretical insights into molecular geometry, electronic structure, and energetic properties of this compound. Contemporary DFT studies on benzamide derivatives typically employ the B3LYP functional with 6-311G(d) basis sets, which provide an optimal balance between computational efficiency and accuracy. These calculations yield optimized geometries, vibrational frequencies, and electronic properties that complement experimental observations.

Geometric optimization reveals the preferred conformation of the molecule in the gas phase, providing insights into the intrinsic structural preferences without crystalline environment influences. The amide group typically adopts a planar configuration, while the dihedral angle between aromatic rings depends on the balance between steric repulsion and electronic effects. Halogen substituents can significantly influence these conformational preferences through both steric and electronic mechanisms.

Vibrational frequency calculations validate the optimized geometry as a true minimum on the potential energy surface and provide theoretical IR spectra for comparison with experimental data. The computed frequencies typically require scaling factors (around 0.96 for B3LYP/6-311G(d)) to account for known systematic errors in harmonic frequency calculations. The agreement between theoretical and experimental frequencies serves as a crucial validation of the computational model.

Electronic structure analysis through frontier molecular orbital theory reveals the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) characteristics. Studies on related compounds show that HOMO orbitals are typically localized on the substituted aromatic rings, while LUMO orbitals often have significant contribution from the amide chromophore. The energy gap between HOMO and LUMO provides insights into chemical reactivity and optical properties.

Properties

Molecular Formula |

C13H8BrF2NO |

|---|---|

Molecular Weight |

312.11 g/mol |

IUPAC Name |

3-bromo-N-(3,4-difluorophenyl)benzamide |

InChI |

InChI=1S/C13H8BrF2NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18) |

InChI Key |

AAGGPMWEDMNBQP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)F)F |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that compounds similar to 3-bromo-N-(3,4-difluorophenyl)benzamide exhibit significant biological activity, especially in cancer research. The presence of halogen atoms can enhance the lipophilicity and metabolic stability of compounds, leading to improved binding affinities for biological targets. Studies have shown that halogenated benzamides can act as inhibitors for various enzymes and receptors, making them valuable in therapeutic applications against cancer.

1.2 Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to assess these interactions. The unique combination of bromine and difluorophenyl groups enhances its potential binding interactions with target proteins compared to similar compounds.

Synthesis and Structural Comparisons

2.1 Synthesis Methodologies

The synthesis of this compound typically involves several steps that may include bromination and amide formation reactions. The specific synthetic pathway can vary depending on the desired purity and yield of the final product.

2.2 Structural Analogues

Several compounds share structural similarities with this compound, which can provide insights into its pharmacological properties:

| Compound Name | Unique Features |

|---|---|

| 3-Chloro-N-(3,4-difluorophenyl)benzamide | Chlorine instead of bromine; different reactivity profile. |

| 4-Bromo-N-(2-fluorophenyl)benzamide | Different fluorination pattern; potential for different biological interactions. |

| 2-Bromo-N-(3-fluorophenyl)benzamide | Variation in substitution position; may exhibit distinct pharmacological properties. |

The combination of bromine and difluorophenyl groups is significant as it enhances the compound's lipophilicity and potential binding interactions with target proteins.

Case Studies and Research Findings

3.1 Biological Evaluation

A study on a series of benzamide derivatives indicated that compounds with similar structures to this compound were effective as fibroblast growth factor receptor-1 (FGFR1) inhibitors in non-small cell lung cancer cell lines . This emphasizes the compound's potential role in targeted cancer therapies.

3.2 Antiviral Activity

Research has also explored the antiviral properties of related compounds against neglected tropical diseases like human African trypanosomiasis (HAT). Compounds derived from similar structural frameworks have shown promise as growth inhibitors for Trypanosoma brucei, highlighting the versatility of benzamide derivatives in medicinal applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-N-(3,4-difluorophenyl)benzamide with analogous benzamide derivatives, focusing on structural features, synthesis, spectral data, and biological activity.

Halogenated Benzamides

Key Observations :

- Halogen positioning significantly impacts bioactivity. For example, 5-chloro-2-hydroxy derivatives exhibit potent antimicrobial effects (e.g., 82–90% growth inhibition of D. piger at 1.10 µmol/L) , whereas brominated analogs like the target compound lack explicit activity data.

- Fluorine substitution on the anilide ring is common in antifungal agents (e.g., PC945, a triazole derivative with 2,4-difluorophenyl groups ), but 3,4-difluorophenyl in the target compound may reduce metabolic stability compared to 2,4-difluorophenyl isomers.

Methoxy-Substituted Benzamides

Key Observations :

- Methoxy groups enhance electron-rich environments , influencing receptor binding. For instance, Rip-B’s 3,4-dimethoxyphenethyl group may mimic catecholamines, suggesting CNS activity , whereas brominated analogs prioritize halogen-mediated hydrophobic interactions.

- Spectral similarities : Both Rip-B and C10 show ¹³C NMR signals at δ 166.3 ppm for the carbonyl group, confirming structural consistency in the benzamide backbone .

Sulfonamide-Benzamide Hybrids

Key Observations :

- Compound 4k achieved 75% yield and demonstrated efficacy in disrupting HBV capsid assembly , a mechanism absent in the target compound.

- Fluorine placement: The 3,4-difluorophenyl group in these hybrids improves metabolic resistance compared to non-fluorinated analogs, aligning with trends in drug design .

Preparation Methods

3-Bromobenzoic Acid Derivatives

The brominated aromatic core of the compound is typically derived from 3-bromobenzoic acid or its activated esters. While direct bromination of benzoic acid is feasible, modern protocols often employ safer halogenation agents. For instance, sodium bromide/sodium hypochlorite systems under acidic conditions enable regioselective bromination of fluorinated benzaldehydes, as demonstrated in the synthesis of 3-bromo-4-fluorobenzaldehyde (C₇H₄BrFO). This method avoids hazardous liquid bromine, achieving 90–92% yield by ultrasonication-assisted mixing of 4-fluorobenzaldehyde with NaBr/HCl/NaClO in dichloromethane.

3,4-Difluoroaniline

The amine component, 3,4-difluoroaniline, is commercially available but can be synthesized via nitration and reduction of 1,2-difluorobenzene. Its electron-deficient aromatic ring necessitates careful handling during amide coupling to avoid undesired side reactions.

Amide Bond Formation Strategies

Classical Coupling Reagents

The benzamide moiety is constructed via coupling 3-bromobenzoic acid with 3,4-difluoroaniline. Traditional methods use thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with the amine. For example:

-

Acid Chloride Formation :

-

Amidation :

This two-step approach, while reliable, requires strict moisture control and generates corrosive byproducts.

Transition-Metal-Free Coupling

Recent advances utilize trichlorotriazine (TCT) as a coupling agent, enabling direct amidation under mild conditions. A solvent- and metal-free protocol reported by the Royal Society of Chemistry involves heating equimolar amounts of 3-bromobenzoic acid and 3,4-difluoroaniline with TCT at 80–100°C for 4–6 hours. Key advantages include:

-

Purity : Reduced side products due to suppressed esterification

-

Scalability : No column chromatography required

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Classical Method (SOCl₂) | TCT Method |

|---|---|---|

| Solvent | Dichloromethane | Solvent-free |

| Temperature | 0–25°C (Step 1); RT (Step 2) | 80–100°C |

| Reaction Time | 4–6 hours (total) | 4–6 hours |

| Byproducts | HCl, SO₂ | Minimal |

The TCT method’s solvent-free operation aligns with green chemistry principles, eliminating volatile organic compound (VOC) emissions.

Ultrasonication-Assisted Synthesis

Incorporating ultrasonication (20–40 kHz) during the bromination of precursors enhances mixing and reduces reaction time by 30–40%. For example, bromination of 4-fluorobenzaldehyde under ultrasound achieves 90.4–91.9% yield in 1.5 hours versus 2.5 hours conventionally.

Purification and Crystallization

Bulk Melting Crystallization

Crude this compound is purified via bulk melting crystallization at 31°C. This technique exploits the compound’s sharp melting point (175–176°C for analogous benzamides) to isolate high-purity crystals (>99%) without chromatography.

Solvent Recrystallization

Alternative purification uses ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with 98–99% purity.

Analytical Characterization

Spectroscopic Data

Q & A

Q. Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases like Akt) using software such as AutoDock Vina. Validate with crystal structures from databases like PDB .

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data from analogs (e.g., Akt inhibitors in ) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, fluorophenyl group). Coupling constants reveal steric effects .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between benzamide and fluorophenyl groups) .

- Mass Spectrometry : Validate molecular weight (expected: ~338.13 g/mol) and isotopic patterns from bromine .

Advanced: How can contradictory data on bioactivity be resolved?

Q. Answer :

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoints (IC₅₀ vs. EC₅₀).

- Metabolite Analysis : Test for degradation products (e.g., dehalogenation) via LC-MS .

- Structural Confirmation : Re-examine batch purity (e.g., ≥95% by HPLC) to rule out impurities affecting results .

Basic: What are the stability considerations for long-term storage?

Q. Answer :

- Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .

- Solubility : Use DMSO for stock solutions; avoid aqueous buffers unless stability is confirmed ( notes solubility challenges) .

Advanced: How does fluorination impact the compound’s physicochemical properties?

Q. Answer :

- Lipophilicity : Fluorine atoms increase logP (hydrophobicity), enhancing membrane permeability (calculate via ClogP software) .

- Electron Effects : Fluorine’s electron-withdrawing nature stabilizes the amide bond, reducing metabolic cleavage .

- Crystal Packing : Fluorine’s small size and high electronegativity influence intermolecular interactions (e.g., C–F···H bonds) .

Basic: How is purity assessed, and what impurities are common?

Q. Answer :

- HPLC/GC-MS : Detect unreacted precursors (e.g., 3-bromobenzoic acid) or dehalogenated byproducts .

- Elemental Analysis : Confirm C, H, N, Br, F percentages match theoretical values (±0.3%) .

Advanced: What strategies improve selectivity in biological assays?

Q. Answer :

- Proteomic Profiling : Use kinase panels to identify off-target effects (e.g., cross-reactivity with PI3K/Akt/mTOR pathways) .

- Structural Modifications : Introduce bulky substituents (e.g., tert-butyl) to sterically block non-target binding .

Basic: What safety protocols are recommended during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.